
APS-2-79 hydrochloride
Overview
Description
APS-2-79 hydrochloride is a chemical compound known for its role as a mitogen-activated protein kinase antagonist. It modulates kinase suppressor of Ras-dependent mitogen-activated protein kinase signaling by antagonizing RAF heterodimerization and the conformational changes required for phosphorylation and activation of kinase suppressor of Ras-bound mitogen-activated protein kinase kinase .
Preparation Methods
The synthesis of APS-2-79 hydrochloride involves several steps. The key synthetic route includes the formation of the quinazoline core, followed by the introduction of the dimethoxy and phenoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
APS-2-79 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
The biological activity of APS-2-79 hydrochloride is centered on its antagonistic effects on KSR and MEK signaling pathways. By inhibiting KSR, it effectively reduces MEK phosphorylation, which is a critical step in the MAPK signaling pathway. This inhibition has implications for various cellular processes, including proliferation and survival in cancer cells. Notably, APS-2-79 does not exhibit direct activity against other closely related kinases such as BRAF or CRAF, highlighting its specificity for KSR .
Applications in Cancer Therapy
- Enhancement of MEK Inhibitors : APS-2-79 has been shown to increase the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing negative feedback signaling. This suggests that targeting KSR can improve the efficacy of current MAPK inhibitors, making it a promising strategy for overcoming resistance in Ras-driven cancers .
- Combination Therapy : Research indicates that APS-2-79 may be particularly effective when combined with other cancer therapies. For instance, it has been observed to synergize with trametinib (a MEK inhibitor) in KRAS mutant cell lines, enhancing the overall therapeutic effect .
- Modulation of MAPK Signaling : Studies utilizing cell-based reconstitution systems have demonstrated that APS-2-79 can suppress KSR-stimulated MEK and ERK phosphorylation, indicating its potential to modulate MAPK signaling effectively .
Structural Insights
Structural analyses using X-ray crystallography have provided insights into the binding dynamics between APS-2-79 and KSR. The compound engages distinct regions in KSR, stabilizing an inactive state that prevents downstream signaling activation. This selective targeting minimizes off-target effects, which is crucial for therapeutic applications .
Comparative Analysis with Other Compounds
To illustrate the unique features of this compound compared to other compounds targeting similar pathways, a comparative table is presented below:
Compound Name | Mechanism of Action | IC50 Value | Unique Features |
---|---|---|---|
APS-2-79 | Inhibits KSR; stabilizes inactive state | ~120 nM | Selective for KSR; enhances efficacy of MEK inhibitors |
APS-3-77 | Inhibits KSR but less potent | >10,000 nM | Dimethyl substitution leads to inactivity |
ASC24 | ATP-competitive binder of KSR | Not specified | Different binding mode compared to APS-2-79 |
PD184352 | Inhibitor of MAPK/ERK signaling | 30 nM | Targets different components within the pathway |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that APS-2-79 treatment caused a twofold enhancement in cell viability response to trametinib in Ras-mutant cell lines such as HCT-116 and A549 but not in BRAF mutant cell lines . This specificity underscores the potential utility of APS-2-79 in targeted therapies.
- Synergistic Effects : Research findings indicate that combination analysis revealed that APS-2-79 synergizes with trametinib specifically in KRAS mutant cell lines, suggesting a mechanism where co-modulation of KSR enhances therapeutic outcomes .
- Selectivity Profile : Direct-binding assays confirmed that APS-2-79 lacks activity against other closely related kinases like BRAF or CRAF, reinforcing its role as a selective inhibitor that minimizes potential side effects associated with broader-spectrum kinase inhibitors .
Mechanism of Action
APS-2-79 hydrochloride exerts its effects by stabilizing the inactive state of kinase suppressor of Ras, resulting in the inhibition of oncogenic Ras signaling. The compound binds to the kinase suppressor of Ras active site with an inhibitory concentration of 120 nanomolar, antagonizing mitogen-activated protein kinase kinase phosphorylation by RAF. This leads to the inhibition of the Ras-mitogen-activated protein kinase pathway .
Comparison with Similar Compounds
APS-2-79 hydrochloride is unique in its ability to stabilize the inactive state of kinase suppressor of Ras and antagonize oncogenic Ras signaling. Similar compounds include:
Selumetinib: A mitogen-activated protein kinase kinase inhibitor with a different mechanism of action.
Trametinib: Another mitogen-activated protein kinase kinase inhibitor used in cancer therapy.
Cobimetinib: A selective mitogen-activated protein kinase kinase inhibitor used in combination with other therapies for cancer treatment.
This compound stands out due to its specific interaction with kinase suppressor of Ras and its potential to enhance the efficacy of other mitogen-activated protein kinase inhibitors in certain cancer cell lines.
Biological Activity
APS-2-79 hydrochloride is a small molecule compound recognized for its significant role as an inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound primarily targets the kinase suppressor of Ras (KSR), modulating its interaction with downstream signaling partners such as MEK1. The following sections detail the biological activity of this compound, including its mechanisms, effects on cancer cell lines, and potential therapeutic applications.
APS-2-79 functions primarily through competitive inhibition . It binds to the active site of KSR, preventing ATP from binding and subsequently inhibiting the phosphorylation of MEK1. This interaction is crucial for regulating MAPK signaling, as it disrupts the cascade that leads to cellular responses associated with growth and differentiation. The compound's IC50 value is approximately 120 nM , indicating its potency in inhibiting KSR2-mediated MEK phosphorylation by RAF kinases .
Structural Insights
Structural studies using X-ray crystallography have provided insights into the binding dynamics between APS-2-79 and KSR. The binding involves a face-to-face arrangement between KSR and MEK1 when bound to APS-2-79, revealing distinct interaction patterns that contribute to its inhibitory effects . Notably, APS-2-79 does not exhibit direct activity against closely related kinases such as BRAF or CRAF, highlighting its specificity for KSR.
Effects on Cancer Cell Lines
Research has demonstrated that this compound has significant implications for cancer therapy, particularly in Ras-mutant cell lines. It has been shown to enhance the potency of several MEK inhibitors by antagonizing negative feedback signaling, which is particularly relevant in Ras-driven cancers .
Case Studies
- Cell Viability in Ras-Mutated Lines :
- Selectivity and Efficacy :
- The compound selectively targets KSR without affecting other kinases in the RAF family, which minimizes off-target effects and enhances its therapeutic profile .
- The use of a simplified cell-based reconstitution system confirmed that APS-2-79 effectively suppressed KSR-stimulated MEK and ERK phosphorylation, further validating its role as a MAPK pathway antagonist .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity and selectivity of APS-2-79 compared to other related compounds:
Compound | Target Kinase | IC50 (nM) | Selectivity for KSR | Effect on Cancer Cells |
---|---|---|---|---|
APS-2-79 | KSR | 120 | High | Decreased viability in Ras-mutant lines |
Dabrafenib | BRAF | 30 | Low | Active irrespective of KSR status |
ASC24 | KSR | 150 | Moderate | Variable effect depending on mutation status |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which APS-2-79 hydrochloride inhibits the Ras-MAPK signaling pathway?
this compound acts as a KSR-dependent MEK antagonist by competitively binding to the ATP-binding domain of KSR2 within the KSR2-MEK1 complex. This binding stabilizes KSR in an inactive state, preventing its interaction with RAF and subsequent MEK activation. Structural studies reveal that APS-2-79 forms hydrogen bonds and hydrophobic interactions with key residues in KSR2 and MEK1, effectively blocking conformational changes required for RAF heterodimerization and MEK phosphorylation .
Q. How can researchers validate target engagement of APS-2-79 in cellular models?
Methodological approaches include:
- Competitive binding assays : Use ATP-biotin or fluorescently labeled analogs to quantify displacement by APS-2-79 in KSR2-MEK1 complexes .
- Mutagenesis studies : Introduce KSR2(A690F) mutations to confirm loss of APS-2-79 activity, as this mutation disrupts the compound’s binding site .
- Western blotting : Monitor downstream ERK phosphorylation to assess inhibition of Ras-MAPK signaling .
Q. What in vitro assays are recommended for assessing APS-2-79 efficacy?
- Cell viability assays : Perform in 96-well plates using Ras-mutant cell lines (e.g., HCT116, A549) with IC50 determination via Annexin V apoptosis assays or MTT-based survival measurements .
- Kinase activity assays : Measure MEK phosphorylation in reconstituted KSR2-MEK1-RAF systems to isolate compound effects from cellular feedback loops .
Advanced Research Questions
Q. How does APS-2-79 enhance the efficacy of MEK inhibitors in Ras-mutant cancers?
APS-2-79 disrupts negative feedback loops in Ras-MAPK signaling. In Ras-mutant cells, MEK inhibitors (e.g., trametinib) alone can induce compensatory RAF activation. APS-2-79 prevents this by stabilizing KSR in an inactive state, thereby sensitizing cells to MEK inhibitors. Synergy studies should use combination index (CI) calculations and dose-response matrices to quantify potentiation effects .
Q. What experimental strategies address contradictory data on APS-2-79’s cell-type specificity?
Contradictions may arise due to variable KSR expression or alternative signaling pathways. To resolve this:
- CRISPR/Cas9 knockout : Generate KSR1/2-deficient cell lines to confirm on-target effects .
- Proteomic profiling : Compare KSR2-MEK1 complex stoichiometry across cell types using co-immunoprecipitation (co-IP) or mass spectrometry .
- Transcriptomic analysis : Identify compensatory pathways (e.g., PI3K/AKT) activated in resistant cell lines via RNA sequencing .
Q. How can structural biology techniques elucidate APS-2-79’s binding dynamics?
- X-ray crystallography : Resolve the ternary structure of APS-2-79 bound to KSR2-MEK1 (as depicted in ) to identify critical interaction residues .
- Molecular dynamics simulations : Model conformational changes in KSR2-MEK1 upon APS-2-79 binding to predict off-target interactions or design derivatives with higher affinity .
Q. What are the limitations of APS-2-79 in preclinical cancer models?
- Lack of single-agent activity : APS-2-79 alone shows limited efficacy in KRAS-mutant cells but requires combination with MEK inhibitors .
- Solubility challenges : APS-2-79 has limited aqueous solubility (<1 mg/mL in H₂O), necessitating DMSO or ethanol vehicles for in vivo studies .
- Stability : Long-term storage requires -20°C (powder) or -80°C (solution) to prevent degradation .
Q. Methodological Design Considerations
Q. How to design experiments for studying APS-2-79 in KSR-dependent signaling?
- Control groups : Include KSR2(A690F) mutants and KSR-null cells to isolate compound-specific effects .
- Time-course assays : Monitor ERK phosphorylation at multiple timepoints (0–48 hours) to capture dynamic feedback regulation .
- Dose optimization : Use IC50 values (e.g., 120 nM for KSR2 inhibition) as a baseline for in vitro studies .
Q. What strategies mitigate off-target effects in APS-2-79 studies?
- Selectivity profiling : Screen against kinase panels to rule out activity on RAF or MEK isoforms .
- Rescue experiments : Overexpress wild-type KSR2 in knockout models to confirm phenotype reversal .
Q. Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies in APS-2-79’s reported IC50 values?
Variability may stem from assay conditions (e.g., ATP concentration, cell density). Standardize protocols by:
- Using identical cell lines (e.g., HCT116 colon cancer cells) .
- Normalizing to housekeeping genes in viability assays .
- Validating results across independent labs using shared reagent batches .
Q. Advanced Therapeutic Applications
Q. Can APS-2-79 be repurposed for non-cancer indications involving Ras-MAPK dysregulation?
Emerging evidence suggests potential in:
Properties
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKSHWZJNNZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.